N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic acetamide derivative featuring a benzo[d]thiazole core substituted with methoxy groups at positions 4 and 5. The acetamide moiety is linked to a 4-(methylthio)phenyl group, contributing to its unique electronic and steric profile. The 4,7-dimethoxy substitution on the benzothiazole ring likely enhances solubility compared to halogenated analogs, while the methylthio group may modulate lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-22-13-8-9-14(23-2)17-16(13)20-18(25-17)19-15(21)10-11-4-6-12(24-3)7-5-11/h4-9H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZCMQASRGNYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a common benzo[d]thiazol-2-yl acetamide scaffold with several derivatives reported in the literature. Key comparisons include:
Notes:
- Electron-donating vs. withdrawing groups : The target compound’s methoxy groups (electron-donating) contrast with halogen or nitro substituents in analogs, which enhance electrophilicity and microbial target binding . Methylthio groups (moderate lipophilicity) may improve membrane penetration compared to polar nitro/hydroxyl groups.
Pharmacokinetic and Physicochemical Properties
- logP : The target compound’s logP is estimated to be ~3.5 (methoxy and methylthio groups balance hydrophilicity/lipophilicity), compared to ~4.1 for bromophenyl analogs (higher lipophilicity due to halogens) .
- Solubility : Methoxy groups likely enhance aqueous solubility relative to halogenated derivatives (e.g., dichlorophenyl analogs with logP ~3.8) .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., methoxy protons at δ 3.8–4.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 437.12) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C: 61.07% calc. vs. 60.87% expt.) .
How do structural modifications at the benzothiazole ring alter bioactivity?
Q. Advanced
- Methoxy groups (positions 4 and 7) : Increase solubility and modulate electron density, enhancing interactions with hydrophobic enzyme pockets .
- Methylthio substitution : Improves membrane permeability and redox stability compared to sulfonyl or hydroxyl analogs .
- Aryl modifications : Fluorine or chlorine substituents on the phenyl ring enhance binding affinity to kinases (e.g., IC₅₀ reduced by 30% with 4-F substitution) .
| Modification | Bioactivity Impact | Example Data |
|---|---|---|
| 4,7-Dimethoxy | ↑ Solubility, ↑ IC₅₀ | IC₅₀ = 5.2 µM (HepG2) |
| Methylthio vs. Ethylsulfonyl | ↑ Lipophilicity | LogP: 3.1 vs. 2.8 |
How can contradictory data from biological assays be reconciled?
Advanced
Discrepancies in IC₅₀ values or efficacy across studies often arise from:
- Cell line variability : Genetic differences in metabolic pathways (e.g., P450 expression in HepG2 vs. MCF-7) .
- Assay conditions : Varying serum concentrations or incubation times affect compound stability .
- Solution : Use orthogonal assays (e.g., ATP-based viability assays vs. caspase-3 activation) and replicate studies under standardized conditions .
What in silico approaches predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Predicts binding to kinases (e.g., EGFR) by simulating interactions with the benzothiazole core and acetamide linker .
- QSAR models : Correlate substituent electronegativity with anticancer activity (R² = 0.89 for methoxy derivatives) .
- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., 76% intestinal absorption) and CYP inhibition risks .
What strategies enable scalable synthesis without compromising yield?
Q. Advanced
- Continuous flow reactors : Enhance mixing and heat transfer for thiazole formation (yield ↑ 15% vs. batch) .
- Solvent recycling : DMF recovery via distillation reduces costs .
- Microwave-assisted synthesis : Reduces acylation time from 12 h to 2 h .
How is stability assessed under varying storage conditions?
Q. Basic
- pH stability : HPLC analysis after 24 h at pH 2–9 shows degradation <5% at pH 7.4 .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation products .
- Temperature : Long-term stability at –20°C confirmed via NMR over 6 months .
What biological assays evaluate the compound’s anticancer potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
